molecular formula C21H34Cl2N4O3 B13792967 D-Val-Phe-Lys chloromethyl ketone.dihydrochloride

D-Val-Phe-Lys chloromethyl ketone.dihydrochloride

Cat. No.: B13792967
M. Wt: 461.4 g/mol
InChI Key: NODUKTQIPFXATR-ITJMAPPJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

D-Val-Phe-Lys chloromethyl ketone dihydrochloride (CAS No. 75590-17-9) is a tripeptide-derived irreversible inhibitor that specifically targets plasmin, a serine protease involved in fibrinolysis and extracellular matrix remodeling. Its structure comprises a D-valine residue at the N-terminus, followed by phenylalanine and lysine residues, with a chloromethyl ketone (CMK) group conjugated to the lysine side chain. The dihydrochloride salt enhances solubility in aqueous buffers, making it suitable for cell-based and enzymatic assays .

Key applications include:

  • Plasmin inhibition: Robust suppression of plasmin activity in primary astrocyte cultures (Fig. 6A, ).
  • Cell migration studies: Used alongside aprotinin to investigate plasmin’s role in MDA-MB-231 cancer cell migration .
  • Specificity validation: Confirmed enzymatic specificity in ethanol-treated astrocytes, distinguishing plasmin activity from other proteases .

Properties

Molecular Formula

C21H34Cl2N4O3

Molecular Weight

461.4 g/mol

IUPAC Name

(2R)-2-amino-N-[(2S)-1-[[(3S)-7-amino-1-chloro-2-oxoheptan-3-yl]amino]-1-oxo-3-phenylpropan-2-yl]-3-methylbutanamide;hydrochloride

InChI

InChI=1S/C21H33ClN4O3.ClH/c1-14(2)19(24)21(29)26-17(12-15-8-4-3-5-9-15)20(28)25-16(18(27)13-22)10-6-7-11-23;/h3-5,8-9,14,16-17,19H,6-7,10-13,23-24H2,1-2H3,(H,25,28)(H,26,29);1H/t16-,17-,19+;/m0./s1

InChI Key

NODUKTQIPFXATR-ITJMAPPJSA-N

Isomeric SMILES

CC(C)[C@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCCCN)C(=O)CCl)N.Cl

Canonical SMILES

CC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCCN)C(=O)CCl)N.Cl

Origin of Product

United States

Preparation Methods

Solid-Phase Peptide Synthesis (SPPS)

The primary method for synthesizing D-Val-Phe-Lys chloromethyl ketone involves solid-phase peptide synthesis, a well-established technique for assembling peptides with high purity and yield:

  • Resin and Protecting Groups: Typically, an amide Rink resin is used as the solid support. Amino acids are protected with the Fmoc (9-fluorenylmethoxycarbonyl) group to prevent undesired side reactions during chain elongation.
  • Coupling Reagents: Coupling is achieved using a fourfold excess of amino acids with activating agents such as O-benzotriazole-N,N,N′,N′-tetramethyl-uronium hexafluorophosphate (HBTU) or hydroxybenzotriazole (HOBt) in the presence of a base like diisopropylethylamine (DIEA).
  • Deprotection: Fmoc groups are removed after each coupling cycle using 20% piperidine in N,N-dimethylformamide (DMF).
  • Sequence Assembly: The peptide chain is elongated stepwise in the order of D-Val, Phe, and Lys residues.

Introduction of the Chloromethyl Ketone Group

  • After peptide assembly, the C-terminal lysine is modified to introduce the chloromethyl ketone moiety, which serves as the reactive warhead for irreversible inhibition.
  • This modification typically involves the conversion of the lysine side chain into a chloromethyl ketone group via selective chemical reactions, often through the use of chlorinating reagents under controlled conditions to avoid side reactions.

Cleavage and Purification

  • Cleavage from Resin: The peptide is cleaved from the resin using a cleavage cocktail, commonly trifluoroacetic acid (TFA) with scavengers such as ethanedithiol and thioanisole to remove side-chain protecting groups and prevent oxidation.
  • Precipitation: The crude peptide is precipitated by addition of cold methyl tert-butyl ether.
  • Purification: Purification is performed by reverse-phase high-performance liquid chromatography (RP-HPLC) using C18 columns with gradients of acetonitrile in 0.1% TFA to achieve high purity.
  • Characterization: The identity and purity of the final product are confirmed by electrospray ionization mass spectrometry (ESI-MS) and analytical HPLC.

Alternative Synthetic Routes and Modifications

  • Some patents and research articles describe alternative synthetic approaches involving solution-phase peptide synthesis or modifications of the peptide backbone to improve stability or selectivity.
  • Computational chemistry and synthetic efforts have been employed to optimize the tetrapeptide scaffold and improve inhibitor potency and resistance to proteolysis.
  • Alkylation reactions involving chloromethyl ketone formation are carefully controlled using bases such as triethylamine or sodium hydride to achieve selective substitution without racemization or side reactions.

Research Outcomes and Analytical Data

Kinetic and Inhibition Studies

  • The compound exhibits high selectivity and irreversible inhibition of plasmin, with an IC$$_{50}$$ value as low as 100 pM for human plasmin, demonstrating its potency and specificity.
  • Kinetic studies indicate that the chloromethyl ketone moiety covalently modifies the active site serine residue of serine proteases, leading to irreversible enzyme inactivation.

Stability and Proteolysis Resistance

  • Peptides synthesized using D-amino acids, such as D-Val and D-Phe in this compound, show enhanced resistance to proteolytic degradation, contributing to their stability in biological assays.
  • Experimental data confirm that the chloromethyl ketone modification further stabilizes the peptide against enzymatic cleavage, prolonging its inhibitory effects.

Purity and Structural Confirmation

  • Analytical HPLC chromatograms typically show a single dominant peak corresponding to the target compound after purification.
  • Mass spectrometry confirms the expected molecular weight consistent with the dihydrochloride salt form.

Summary Table of Preparation Steps

Step Description Key Reagents/Conditions Analytical Verification
1. Resin Loading Attach first amino acid (D-Val) to Rink amide resin Amide Rink resin, Fmoc-D-Val-OH Resin loading efficiency check
2. Fmoc Deprotection Remove Fmoc protecting group using 20% piperidine in DMF Piperidine/DMF UV monitoring at 301 nm
3. Coupling Sequential addition of Fmoc-Phe-OH and Fmoc-Lys(Boc)-OH using HBTU/HOBt and DIEA HBTU, HOBt, DIEA, DMF Kaiser test for free amines
4. Chloromethyl Ketone Introduction Chemical modification of Lys side chain to chloromethyl ketone Chlorinating agents, triethylamine or sodium hydride TLC, MS
5. Cleavage and Deprotection Cleave peptide from resin and remove side-chain protecting groups using TFA cleavage cocktail TFA, ethanedithiol, thioanisole HPLC purity analysis
6. Precipitation Precipitate crude peptide with cold methyl tert-butyl ether Methyl tert-butyl ether Visual confirmation
7. Purification Purify by RP-HPLC using C18 column with acetonitrile gradient RP-HPLC, C18 column HPLC chromatogram
8. Characterization Confirm identity and purity by ESI-MS and analytical HPLC Mass spectrometry, HPLC Mass spectrum, purity >95%

Chemical Reactions Analysis

Mechanism of Irreversible Inhibition

This compound acts as an affinity-labeling inhibitor through a two-step reaction mechanism:

  • Reversible binding to the protease active site via sequence-specific interactions (D-Val-Phe-Lys sequence)

  • Covalent alkylation of the catalytic histidine or cysteine residue via its chloromethyl ketone warhead .

The chloroacetamide group reacts with nucleophilic residues (e.g., His57 in serine proteases) to form a stable thioether or ether bond, permanently disabling enzymatic activity . Crystallographic evidence from related chloromethyl ketones shows precise orientation of the warhead toward catalytic residues during covalent adduct formation .

Reaction Kinetics

Studies using chromogenic substrate assays reveal time-dependent inhibition kinetics characteristic of irreversible inhibitors :

ParameterValue/ObservationExperimental ConditionsSource
Inhibition onset15 min pre-incubation0.5 μg/ml inhibitor, 37°C
Residual plasmin activity50% reduction20 μM inhibitor, 24 hr incubation
Substrate protectionCompetitive with S-23022.8 μM substrate

First-order kinetics govern the covalent modification step, with rate constants dependent on pH and ionic strength .

Specificity Profile

The compound demonstrates selective inhibition through:

Structural determinants

  • D-Val at P3 : Confers resistance to N-terminal exopeptidases

  • Phe at P2 : Enhances hydrophobic pocket interactions

  • Lys at P1 : Targets trypsin-like serine proteases via S1 pocket complementarity

Validated Targets

  • Plasmin (Ki < 1 μM)

  • Streptokinase-plasmin complex

  • Thrombin (weak inhibition, ≥100 μM)

Stability and Reactivity

Key chemical properties influencing reactions:

PropertyCharacteristicsImplications
SolubilityWater-soluble (dihydrochloride salt)Suitable for biological assays
pH sensitivityOptimal reactivity at pH 7.4–7.6Physiological compatibility
Thiol reactivityCompetes with reducing agents (e.g., TCEP)Requires antioxidant-free buffers

Stable in acidic solutions (pH <5) but undergoes hydrolysis in alkaline conditions (pH >8) .

Limitations and Considerations

  • Cross-reactivity : May inhibit other trypsin-like proteases (e.g., factor XIa)

  • Reversibility : Covalent adducts cannot be reversed by dilution or dialysis

  • Toxicity : Chloromethyl ketones show cellular toxicity at >50 μM concentrations

This compound remains a critical tool for studying protease-dependent pathways, though its irreversible nature requires careful experimental design to avoid off-target effects .

Scientific Research Applications

Protease Inhibition

Mechanism of Action:
D-Val-Phe-Lys chloromethyl ketone dihydrochloride acts as a potent inhibitor of plasmin, with an IC₅₀ value of approximately 100 pM for human plasmin, making it significantly more selective than other proteases like urokinase . This selectivity allows researchers to study the specific roles of plasmin in physiological and pathological processes without interference from other proteases.

Applications in Research:

  • Fibrinolysis Studies: The compound has been utilized to investigate the cleavage of fibrinogen by plasmin. In experiments where human plasmin was incubated with fibrinogen, the presence of D-Val-Phe-Lys chloromethyl ketone dihydrochloride effectively inhibited plasmin activity, allowing for clearer analysis of fibrinogen degradation products .
  • Cancer Research: By inhibiting plasmin, this compound aids in understanding tumor invasion and metastasis mechanisms since plasmin plays a crucial role in extracellular matrix degradation .

Blood Coagulation Studies

Role in Coagulation:
D-Val-Phe-Lys chloromethyl ketone dihydrochloride is instrumental in studying blood coagulation pathways. It helps elucidate the interactions between various clotting factors and their inhibitors.

Case Study:
In a study assessing the effects of different fibrinogen forms on clot lysis rates, D-Val-Phe-Lys chloromethyl ketone dihydrochloride was used to inhibit plasminogen binding to macrophages. The findings demonstrated that inhibition led to significant reductions in phagocytosis of apoptotic cells, highlighting the compound's role in modulating immune responses during coagulation .

Therapeutic Applications

Potential Clinical Uses:
Given its selective inhibition properties, D-Val-Phe-Lys chloromethyl ketone dihydrochloride is being explored as a therapeutic agent for conditions involving excessive fibrinolysis or aberrant clotting mechanisms.

Research Insights:

  • Thrombolytic Therapy: The compound's ability to selectively inhibit plasmin suggests potential applications in thrombolytic therapy where controlling fibrinolysis is critical .
  • Autoimmune Disorders: By modulating plasmin activity, it may also have implications for treating autoimmune diseases where dysregulated proteolytic activity contributes to pathology .

Data Summary Table

Application Area Description Key Findings
Protease InhibitionSelective inhibition of plasminIC₅₀ = 100 pM for human plasmin; effective in preventing fibrinogen cleavage
Blood CoagulationModulates interactions between clotting factorsInhibits macrophage phagocytosis; affects clot lysis rates
Cancer ResearchInvestigates roles of plasmin in tumor biologyAids understanding of tumor invasion mechanisms; potential therapeutic target
Therapeutic PotentialExplored for use in thrombolytic therapy and autoimmune disordersMay help control excessive fibrinolysis; implications for treatment strategies

Mechanism of Action

The compound exerts its effects by covalently modifying the active site of plasmin, thereby inhibiting its enzymatic activity. The chloromethyl ketone group reacts with nucleophilic residues in the active site, leading to irreversible inhibition. This high selectivity for plasmin over other proteases is due to the specific interactions between the peptide sequence and the enzyme’s active site .

Comparison with Similar Compounds

Comparison with Similar Chloromethyl Ketone Compounds

Structural and Functional Analogues

Table 1: Structural and Functional Comparison of Chloromethyl Ketone Inhibitors
Compound Name Target Enzyme Key Structural Features Inhibitory Activity/IC₅₀ Applications References
D-Val-Phe-Lys CMK dihydrochloride Plasmin D-Val-Phe-Lys-CMK backbone Robust inhibition (Fig. 6A) Astrocyte, cancer cell studies
D-Phe-Pro-Arg CMK dihydrochloride Thrombin D-Phe-Pro-Arg-CMK backbone 50 µM anticoagulant activity Blood perfusion assays
10-F05 (antibacterial CMK) Bacterial enzymes Aromatic ring-conjugated CMK High thiol reactivity (p<0.0001) Antibacterial against ESKAPE pathogens
Z-Gly-Gly-Arg-AMC (urokinase substrate) Urokinase Z-Gly-Gly-Arg-AMC fluorogenic substrate N/A (substrate) Urokinase activity assays
Key Observations :

Backbone Specificity :

  • The tripeptide sequence determines target specificity. For example:
  • D-Val-Phe-Lys targets plasmin due to lysine’s affinity for plasmin’s substrate-binding pocket .
  • D-Phe-Pro-Arg targets thrombin, critical in coagulation studies .
    • Substituting arginine for lysine shifts inhibitory activity from plasmin to thrombin, highlighting the role of terminal residues in enzyme recognition.

Chloromethyl Ketone Reactivity :

  • CMK groups irreversibly alkylate catalytic serine residues in proteases. Compounds like 10-F05 exhibit enhanced antibacterial efficacy due to aromatic conjugation, which increases thiol reactivity and membrane permeability (Fig. 2C-D, ).
  • In contrast, D-Val-Phe-Lys CMK lacks aromatic conjugation, favoring selectivity for plasmin over bacterial targets .

Dihydrochloride Salt: The dihydrochloride moiety improves solubility in physiological buffers, enabling in vitro applications (e.g., anticoagulated blood studies in ). Non-salt forms (e.g., neutral CMKs) may require organic solvents, limiting biocompatibility.

Mechanistic and Pharmacological Differences

Table 2: Mechanistic Comparison
Parameter D-Val-Phe-Lys CMK Dihydrochloride Tranexamic Acid (TXA) Aprotinin
Target Plasmin Plasminogen/plasmin Broad-spectrum serine proteases
Mechanism Irreversible active-site alkylation Competitive lysine-binding site inhibition Competitive substrate binding
IC₅₀ Not reported 2.87 mM (uPA inhibition) Variable (plasmin: ~1 nM)
Selectivity High for plasmin Moderate (uPA/plasminogen) Low (broad inhibition)
Applications Cell migration, enzymatic assays Antifibrinolytic therapy Surgical bleeding control
Key Findings :
  • Irreversible vs. Reversible Inhibition: Unlike tranexamic acid (TXA), which reversibly blocks plasminogen activation, D-Val-Phe-Lys CMK causes irreversible plasmin inactivation via covalent modification .
  • Specificity vs. Broad-Spectrum Activity : Aprotinin inhibits multiple serine proteases (e.g., plasmin, trypsin), whereas D-Val-Phe-Lys CMK’s specificity minimizes off-target effects in research settings .

Research Implications and Limitations

  • Advantages of D-Val-Phe-Lys CMK: High specificity for plasmin in complex cellular environments (e.g., ethanol-treated astrocytes) . Compatibility with long-term assays due to irreversible inhibition.
  • Limitations: No reported IC₅₀ values for plasmin, complicating potency comparisons. Potential cross-reactivity with other lysine-specific proteases (e.g., trypsin-like enzymes) requires validation .

Biological Activity

D-Val-Phe-Lys chloromethyl ketone dihydrochloride (D-Val-Phe-Lys-CMK) is a synthetic peptide derivative recognized for its specific inhibitory action on plasmin, an enzyme central to the fibrinolytic system. This article explores its biological activity, mechanisms, research applications, and relevant case studies.

Overview of D-Val-Phe-Lys-CMK

D-Val-Phe-Lys-CMK is classified as an irreversible inhibitor of plasmin, selectively targeting its active site. This selectivity is crucial for its application in both research and potential therapeutic contexts. The compound's structure includes a chloromethyl ketone moiety that facilitates covalent bonding with the serine residue in the active site of plasmin, effectively rendering it inactive .

The mechanism by which D-Val-Phe-Lys-CMK inhibits plasmin involves the following steps:

  • Binding : The chloromethyl ketone group reacts with the serine residue at the active site of plasmin.
  • Covalent Bond Formation : This reaction forms a stable covalent bond, inhibiting the enzymatic activity of plasmin.
  • Resulting Effects : The inhibition leads to reduced fibrinolysis, which can be beneficial in conditions characterized by excessive bleeding or unwanted clot dissolution .

1. Inhibition of Plasmin Activity

D-Val-Phe-Lys-CMK has been extensively studied for its ability to inhibit plasmin activity. In vitro studies demonstrate that at concentrations as low as 1 µM, D-Val-Phe-Lys-CMK effectively reduces plasmin-mediated cleavage of fibrinogen, highlighting its potential in regulating fibrinolytic processes .

2. Impact on Cell Migration

Recent research indicates that D-Val-Phe-Lys-CMK can suppress cell migration in endothelial cells, suggesting a role in modulating tissue remodeling and inflammation processes. This effect was observed in studies where the compound was applied to cell cultures, resulting in migration levels comparable to untreated controls .

3. Therapeutic Potential

Given its mechanism of action, D-Val-Phe-Lys-CMK holds promise for therapeutic applications in conditions such as:

  • Excessive Bleeding Disorders : By inhibiting plasmin, it may help control bleeding during surgical procedures or trauma.
  • Cancer Research : Its ability to modulate extracellular matrix degradation and cell migration makes it a candidate for studying tumor metastasis and angiogenesis .

Case Study 1: Fibrinogenolytic Assay

In a controlled experiment assessing the specificity of plasmin cleavage of fibrinogen, human plasmin was incubated with fibrinogen in the presence and absence of D-Val-Phe-Lys-CMK. The results indicated that D-Val-Phe-Lys-CMK significantly inhibited the cleavage activity of plasmin, demonstrating its effectiveness as a specific inhibitor .

Case Study 2: Endothelial Cell Migration

A study investigated the effects of D-Val-Phe-Lys-CMK on endothelial cell migration induced by plasminogen. The findings revealed that treatment with D-Val-Phe-Lys-CMK resulted in a marked decrease in cell migration, reinforcing its role as an inhibitor of plasmin-related cellular processes .

Data Summary

PropertyValue
Molecular FormulaC₁₁H₁₅ClN₄O₃
Molecular Weight424.965 g/mol
Inhibition Concentration1 µM
MechanismIrreversible inhibition
ApplicationsAntifibrinolytic agent

Q & A

Q. What is the mechanistic basis for D-Val-Phe-Lys chloromethyl ketone dihydrochloride's inhibition of serine proteases?

The compound acts as an irreversible inhibitor of trypsin-like serine proteases by forming a covalent bond with the active-site serine residue. Its tripeptide backbone (D-Val-Phe-Lys) mimics natural substrates, enabling selective binding, while the chloromethyl ketone group reacts with the catalytic serine to block enzymatic activity . To validate this mechanism, researchers should perform kinetic assays using fluorogenic substrates (e.g., plasmin-specific substrates) and compare inhibition rates in the presence and absence of the compound. Pre-incubation with the inhibitor before adding substrates enhances specificity confirmation .

Q. How can researchers integrate this inhibitor into enzymatic assays to study plasmin activity in cellular models?

  • Protocol Design : Pre-treat cell lysates or cultures with 10–50 µM D-Val-Phe-Lys chloromethyl ketone dihydrochloride for 15–30 minutes at 37°C to ensure complete inhibition.
  • Controls : Include untreated samples and samples co-treated with ethanol (to rule out solvent interference, as ethanol does not directly affect plasmin activity ).
  • Detection : Use fluorogenic substrates (e.g., D-Val-Leu-Lys-AMC) to quantify residual plasmin activity via fluorescence spectroscopy. Normalize data to protein concentration or cell count .

Q. What experimental strategies ensure specificity when using this inhibitor in complex biological systems?

  • Competitive Assays : Compare inhibition profiles with other serine protease inhibitors (e.g., aprotinin) to distinguish target-specific effects.
  • Knockdown/Overexpression Models : Use siRNA or plasmid-based approaches to modulate protease expression and correlate changes with inhibitor efficacy.
  • Structural Analog Testing : Employ derivatives lacking the chloromethyl ketone group to confirm covalent binding dependency .

Q. What are the critical handling and storage requirements for this compound?

  • Storage : Aliquot and store at −20°C in anhydrous DMSO to prevent hydrolysis. Avoid freeze-thaw cycles.
  • Handling : Use inert atmosphere (argon/nitrogen) during reconstitution to minimize oxidation. Verify solubility in assay buffers via dynamic light scattering .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported inhibition efficiencies across different experimental systems?

  • Variable Factors : Differences in pH, ionic strength, or reducing agents (e.g., DTT) may alter the compound’s reactivity. Standardize buffer conditions using HEPES (pH 7.4) and avoid thiol-containing reagents .
  • Data Normalization : Express inhibition as a percentage of maximal activity (with/without inhibitor) and use nonlinear regression to calculate IC50 values. Cross-validate with orthogonal methods like Western blotting for protease activation states .

Q. What structural modifications enhance the specificity of chloromethyl ketone inhibitors for target proteases?

Modification Impact Reference
Dansyl-group incorporationEnables real-time fluorescence monitoring of enzyme-inhibitor interactions
Aromatic substituentsModulates π-π interactions with protease active sites
Hydrophilic side chainsReduces off-target binding in cellular compartments
  • Method : Use molecular docking simulations to predict binding affinities before synthesizing derivatives. Validate with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Q. How can off-target effects of this inhibitor be assessed in high-complexity cellular models?

  • Proteomic Profiling : Perform mass spectrometry-based activity-based protein profiling (ABPP) to identify unintended covalent modifications.
  • Thiol Reactivity Assays : Measure compound reactivity with free cysteine residues using Ellman’s reagent. High thiol reactivity correlates with nonspecific effects .
  • Phenotypic Screening : Compare cellular responses (e.g., apoptosis, cytokine release) between wild-type and protease-knockout models .

Q. What role does thiol reactivity play in the compound’s antibacterial activity, and how does this impact experimental design?

  • Mechanism Insight : Chloromethyl ketones with aromatic conjugation (e.g., 10-F05) exhibit enhanced thiol reactivity, leading to bacterial growth inhibition via disruption of essential cysteine-dependent pathways .
  • Experimental Adjustments :
  • Include reducing agent controls (e.g., β-mercaptoethanol) to differentiate thiol-dependent vs. protease-dependent effects.
  • Use V. cholerae or S. aureus mutants lacking specific thiol-containing proteins to validate targets .

Methodological Notes

  • Data Contradiction Analysis : Always compare inhibition kinetics (kinact/Ki) across studies, as variations in assay conditions (e.g., substrate concentration, temperature) significantly impact reported values.
  • Ethical Reporting : Disclose batch-to-batch variability in inhibitor purity (HPLC-validated ≥95%) to ensure reproducibility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.